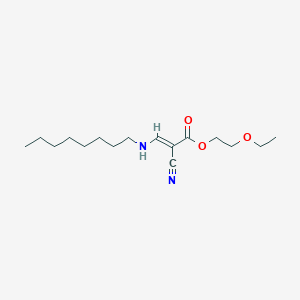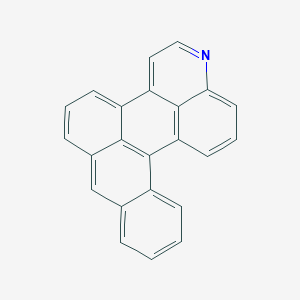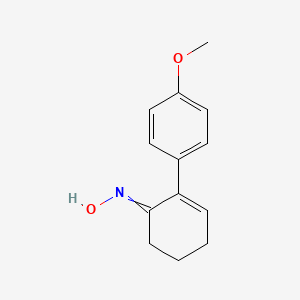
Cyclohexyl(1-hydroxycycloheptyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl(1-hydroxycycloheptyl)acetic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring, a hydroxycycloheptyl group, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexyl(1-hydroxycycloheptyl)acetic acid typically involves multi-step organic reactions. One common method includes the initial formation of the cyclohexyl and hydroxycycloheptyl intermediates, followed by their coupling with acetic acid under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexyl(1-hydroxycycloheptyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used under basic conditions.
Major Products:
Oxidation: Formation of cyclohexyl(1-oxocycloheptyl)acetic acid.
Reduction: Formation of cyclohexyl(1-hydroxycycloheptyl)methanol.
Substitution: Formation of cyclohexyl(1-amino-cycloheptyl)acetic acid.
Applications De Recherche Scientifique
Cyclohexyl(1-hydroxycycloheptyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and chemical products.
Mécanisme D'action
The mechanism of action of cyclohexyl(1-hydroxycycloheptyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical processes. For example, its hydroxy group can form hydrogen bonds with active sites, altering enzyme function and affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
- Cyclohexylacetic acid
- Cycloheptylacetic acid
- Hydroxycyclohexylacetic acid
Comparison: Cyclohexyl(1-hydroxycycloheptyl)acetic acid is unique due to its combined cyclohexyl and hydroxycycloheptyl structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and specificity in various applications.
Propriétés
Numéro CAS |
92791-19-0 |
|---|---|
Formule moléculaire |
C15H26O3 |
Poids moléculaire |
254.36 g/mol |
Nom IUPAC |
2-cyclohexyl-2-(1-hydroxycycloheptyl)acetic acid |
InChI |
InChI=1S/C15H26O3/c16-14(17)13(12-8-4-3-5-9-12)15(18)10-6-1-2-7-11-15/h12-13,18H,1-11H2,(H,16,17) |
Clé InChI |
XQOUFQTXPZMJTR-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)(C(C2CCCCC2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14370213.png)



![1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14370235.png)
![9-{[tert-Butyl(diphenyl)silyl]oxy}-6-ethylnona-2,4-dien-1-ol](/img/structure/B14370240.png)
![N,N-Dimethyl-N'-{4-[(trifluoromethyl)sulfanyl]phenyl}sulfuric diamide](/img/structure/B14370245.png)




![2-[6-(Carboxymethylcarbamoyloxy)hexa-2,4-diynoxycarbonylamino]acetic acid](/img/structure/B14370303.png)
![1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14370306.png)
![2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine](/img/structure/B14370319.png)
